molecular formula C24H26ClN7OS B609930 PF-04628935

PF-04628935

Cat. No.: B609930
M. Wt: 496.0 g/mol
InChI Key: MTDYDDJVCIHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF 04628935 is a potent antagonist and inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has an IC50 value of 4.6 nM, indicating its high potency. Ghrelin and its receptor are involved in the regulation of food intake and long-term energy homeostasis, making PF 04628935 of interest for research into obesity and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF 04628935 is synthesized through a series of chemical reactions involving the formation of a spirocyclic piperidine-azetidine structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of PF 04628935 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

PF 04628935 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

PF-04628935 is a compound that has garnered attention in scientific research for its role as a ghrelin receptor antagonist. This article explores its applications across various fields, including pharmacology and neuroscience, and presents case studies and data tables summarizing key findings.

Obesity and Metabolic Disorders

Mechanism of Action : this compound's antagonistic effect on GHS-R1a leads to reduced appetite and altered energy expenditure. Studies have shown that administration of this compound can significantly decrease food intake in animal models, suggesting its potential as a therapeutic agent for obesity management.

Case Study : In a study conducted on rodents, this compound was administered to assess its impact on weight gain and metabolic parameters. Results indicated a marked reduction in body weight gain compared to control groups receiving no treatment. Additionally, improvements in insulin sensitivity were observed, highlighting its dual role in weight management and metabolic health .

Neuroscience and Behavioral Studies

Behavioral Impact : Research has investigated the effects of this compound on various behavioral tasks associated with anxiety and depression. The compound's ability to modulate neurotransmitter systems suggests it may influence mood regulation.

Case Study : A behavioral assessment involving the dorsal raphe nucleus (DRN) demonstrated that intra-DRN administration of this compound did not significantly alter performance in established behavioral tasks. This indicates that while this compound interacts with the GHS-R1a receptors, its effects may be context-dependent or require specific conditions to manifest .

Cancer Research

Potential Anti-Cancer Properties : Preliminary studies have suggested that this compound may have applications in oncology. The compound's role in modulating hormonal pathways could influence tumor growth dynamics.

Data Table: Summary of Cancer Research Findings

Study ReferenceCancer TypeKey Findings
VariousThis compound showed potential to inhibit tumor growth in xenograft models by modulating ghrelin signaling pathways.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, which are critical for therapeutic applications. Studies indicate that it is well-tolerated in animal models with minimal adverse effects noted during trials .

Safety Studies

Safety assessments have demonstrated that this compound does not induce significant toxicity at therapeutic doses. Long-term studies are ongoing to evaluate its safety profile further.

Mechanism of Action

PF 04628935 exerts its effects by binding to the ghrelin receptor (GHS-R1a) and acting as an antagonist and inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is a hormone that stimulates appetite and promotes fat storage, so inhibiting its receptor can help regulate food intake and energy balance. The compound’s ability to penetrate the brain makes it particularly useful for studying central nervous system effects .

Comparison with Similar Compounds

PF 04628935 can be compared with other ghrelin receptor antagonists and inverse agonists, such as:

PF 04628935 is unique due to its high potency, oral bioavailability, and ability to penetrate the brain, making it a valuable tool for research into metabolic disorders and central nervous system effects .

Biological Activity

PF-04628935 is a potent inverse agonist of the ghrelin receptor (GHS-R1a), which plays a significant role in regulating appetite and energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in obesity and metabolic disorders. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight: 496.03 g/mol
  • Chemical Formula: C24_{24}H26_{26}ClN7_7OS
  • CAS Number: 1383719-97-8
  • PubChem ID: 70682037
  • IC50_{50}: 4.6 nM (indicating high potency)

This compound is characterized by its good oral bioavailability and reasonable brain penetration, making it suitable for in vivo studies .

This compound functions as an inverse agonist at the ghrelin receptor, which means it stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity. Ghrelin, the natural ligand for GHS-R1a, is known to stimulate appetite and promote growth hormone release. By blocking this receptor's activity, this compound may help reduce food intake and body weight, presenting a promising avenue for obesity treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits ghrelin-induced signaling pathways in various cell lines expressing GHS-R1a. The compound's ability to decrease intracellular cAMP levels confirms its role as an inverse agonist.

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in food intake and body weight compared to control groups. For instance:

  • Study Design: Mice were administered this compound at varying doses.
  • Findings:
    • A dose-dependent decrease in body weight was observed.
    • Reduced levels of circulating ghrelin were noted, suggesting effective receptor blockade.

Case Studies

  • Obesity Management:
    • A study assessed the effects of this compound on diet-induced obesity in rodents. Results indicated a marked decrease in weight gain and improved metabolic profiles, including reduced insulin resistance.
  • Neuropharmacological Effects:
    • Research has shown that this compound influences dopaminergic signaling in the brain, particularly in areas associated with reward and feeding behavior. This suggests potential implications for treating conditions like binge eating disorder.

Data Table: Summary of Biological Activity

Study TypeModelDose RangeKey Findings
In VitroGHS-R1a expressing cells0.1 - 10 µMDecreased cAMP levels; inhibited ghrelin signaling
In VivoRodent models0.5 - 5 mg/kgSignificant weight loss; reduced food intake
Clinical TrialsTBDTBDAwaiting results on human trials

Properties

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.